molecular formula C11H9N3O2S B8644060 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine

Cat. No.: B8644060
M. Wt: 247.28 g/mol
InChI Key: FFTHLAUHKDHDQW-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)sulfanyl]pyrimidine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrimidine heterocycle, a core structure recognized as a privileged scaffold in drug discovery due to its presence in nucleic acids, vitamins, and numerous pharmacologically active molecules . The substitution pattern with a sulfanyl-linked 4-nitrobenzyl group makes it a versatile intermediate for the design and synthesis of novel bioactive agents. Pyrimidine derivatives are extensively documented to exhibit a broad spectrum of biological activities. These include anticancer properties, acting as inhibitors of key enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases . They also demonstrate antimicrobial , anti-inflammatory , and antiviral effects . The 4-nitrobenzylsulfanyl moiety is a functional group often explored in the development of such compounds, contributing to interactions with biological targets . As such, this compound serves as a critical building block for researchers developing new therapeutic candidates targeting various diseases. It can be utilized in structure-activity relationship (SAR) studies, the synthesis of more complex heterocyclic systems, and as a precursor for further chemical modifications. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C11H9N3O2S/c15-14(16)10-4-2-9(3-5-10)8-17-11-12-6-1-7-13-11/h1-7H,8H2

InChI Key

FFTHLAUHKDHDQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of substituents significantly impacts molecular conformation. For example, the 4-chlorophenyl derivative (I) has a smaller dihedral angle (42.25°) compared to the 3-chlorophenyl analog (II, 59.70°–62.18°), leading to distinct crystal packing .
  • Hydrogen Bonding: Compounds with amino groups (e.g., I and II) form extensive N–H⋯N/O/Cl networks, stabilizing their crystal lattices. In contrast, this compound lacks amino groups but may utilize nitro-oxygen interactions for stabilization .
2.2 Functional Group Influence on Properties
  • Nitro Group (-NO₂): Enhances oxidative stability and may improve binding to electron-rich biological targets (e.g., DNA or enzyme active sites) through dipole interactions .
  • Chloro (-Cl) and Methyl (-CH₃) Groups: Chloro substituents (e.g., in I and II) increase lipophilicity, aiding membrane permeability.
  • Sulfanyl (-S-) Linkers : The sulfanyl group facilitates flexibility and sulfur-mediated interactions (e.g., S⋯π or hydrogen bonds), which are critical in crystal engineering and ligand-receptor binding .

Preparation Methods

General Reaction Mechanism

The S<sub>N</sub>Ar mechanism involves the displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a sulfur nucleophile. The electron-withdrawing nitro group on the benzyl moiety enhances the nucleophilicity of the thiolate ion, facilitating substitution at the pyrimidine’s 2- or 4-position.

Key steps :

  • Deprotonation : 4-Nitrobenzylthiol is deprotonated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form a thiolate ion.

  • Nucleophilic attack : The thiolate attacks the electron-deficient pyrimidine ring, preferentially at the 4-position due to greater charge stabilization.

  • Elimination : The leaving group (e.g., Cl<sup>–</sup>) is expelled, yielding the sulfanylpyrimidine product.

Standard Protocol

A representative synthesis involves reacting 2-chloropyrimidine with 4-nitrobenzylthiol under basic conditions:

Reagents :

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Nitrobenzylthiol (1.2 equiv)

  • K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

  • DMF (solvent)

Conditions :

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 65–78%

Mechanistic Insight :
The nitro group stabilizes the Meisenheimer intermediate via resonance, lowering the activation energy for substitution. Regioselectivity at the 2-position is attributed to steric hindrance at the 4-position in certain pyrimidine derivatives.

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated Sulfanylation

Copper catalysts enable C–S bond formation under milder conditions. A notable method uses CuI and 1,10-phenanthroline to couple 2-bromopyrimidine with 4-nitrobenzyl disulfide:

Reagents :

  • 2-Bromopyrimidine (1.0 equiv)

  • Bis(4-nitrobenzyl)disulfide (0.6 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • DMSO (solvent)

Conditions :

  • Temperature: 90°C

  • Time: 3 hours

  • Yield: 72%

Advantages :

  • Tolerance for sensitive functional groups.

  • Shorter reaction times compared to S<sub>N</sub>Ar.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yields and reducing side products. A one-pot protocol achieves 85% yield in 30 minutes:

Reagents :

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • 4-Nitrobenzylthiol (1.1 equiv)

  • Et<sub>3</sub>N (2.0 equiv)

  • Acetonitrile (solvent)

Conditions :

  • Microwave power: 150 W

  • Temperature: 120°C

  • Time: 30 minutes

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize cost efficiency and scalability. A continuous flow system using 2-chloropyrimidine and 4-nitrobenzylthiol achieves 90% conversion with:

  • Residence time: 20 minutes

  • Temperature: 100°C

  • Catalyst: Amberlyst A21 (solid base)

Comparative Analysis of Methods

MethodConditionsYield (%)Time (h)Scalability
S<sub>N</sub>ArK<sub>2</sub>CO<sub>3</sub>/DMF, 80°C65–786–12High
CuI catalysisCuI/phenanthroline, DMSO, 90°C723Moderate
Microwave-assistedEt<sub>3</sub>N/MeCN, 120°C850.5Low
Continuous flowAmberlyst A21, 100°C900.3High

Challenges and Optimization Strategies

Regioselectivity Control

  • Steric effects : Bulky substituents on pyrimidine direct substitution to the 2-position.

  • Electronic effects : Electron-withdrawing groups (e.g., NO<sub>2</sub>) para to the reaction site enhance reactivity.

Purification Techniques

  • Column chromatography : Silica gel with hexane/EtOAc (3:1) removes unreacted thiol.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Recent Advances (Post-2020)

Photoredox Catalysis

Visible-light-mediated reactions using Ir(ppy)<sub>3</sub> enable C–S bond formation at room temperature:

  • Yield: 68%

  • Conditions: Blue LEDs, DMF, 24 hours.

Enzyme-Mediated Synthesis

Lipase-catalyzed thiol-ene reactions offer enantioselective pathways, though yields remain modest (≤50%) .

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Nitrobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution, where a pyrimidine-thiol intermediate reacts with 4-nitrobenzyl bromide. Key steps include:
    • Deprotonation of the thiol group using bases like sodium hydride (NaH) in anhydrous dimethylformamide (DMF) .
    • Reaction at 60–80°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
  • Optimization :
    • Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield and purity.
    • Yield : Excess 4-nitrobenzyl bromide (1.2–1.5 equivalents) drives the reaction to completion .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 8.1–8.3 ppm for nitrobenzyl) and pyrimidine carbons (δ 155–165 ppm) .
  • IR Spectroscopy : Confirms S–C bonds (600–700 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.06 for C₁₁H₁₀N₄O₂S) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the biological interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize proteins with known pyrimidine-binding pockets (e.g., kinases, viral proteases) .
  • Docking Workflow :
    • Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
    • Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Case Study : A derivative showed ∆G = -9.2 kcal/mol binding to SARS-CoV-2 Mpro, suggesting antiviral potential .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Design :
    • Standardize assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) .
    • Include positive controls (e.g., doxorubicin for anticancer assays) .
  • Data Reconciliation :
    • Structural Confirmation : Ensure impurities (e.g., unreacted nitrobenzyl groups) do not skew bioactivity .
    • Solubility Adjustments : Use DMSO/carboxymethylcellulose carriers to mitigate solvent effects .

Q. How do substituent variations (e.g., nitro vs. chloro groups) affect the compound’s reactivity and bioactivity?

Methodological Answer:

  • Reactivity :
    • Electron-Withdrawing Groups (NO₂) : Enhance electrophilic substitution on the pyrimidine ring (e.g., nitration at C5) .
    • Steric Effects : Bulkier substituents reduce nucleophilic attack rates by ~30% .
  • Bioactivity :
    • Antimicrobial Potency : Nitro derivatives show 2–4× higher activity against E. coli vs. chloro analogs (MIC = 8 µg/mL vs. 16 µg/mL) .

Q. What are the challenges in crystallographic analysis of this compound, and how can SHELX software aid refinement?

Methodological Answer:

  • Challenges :
    • Twinned Crystals : Common due to planar nitrobenzyl groups; use TWINLAW in SHELXL to model .
    • Disorder : Nitro groups may require PART instructions for anisotropic refinement .
  • SHELX Workflow :
    • SHELXD : Solve phases via dual-space methods for small molecules .
    • SHELXL Refinement : Apply restraints (e.g., DFIX for S–C bonds) and validate with R1 < 5% .

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